molecular formula C15H12FNO B5020620 3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B5020620
M. Wt: 241.26 g/mol
InChI Key: MOKMYOLLKFQNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The presence of the fluorophenyl group in this compound enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves the reaction of 4-fluorobenzyl chloride with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the benzyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring or the fluorophenyl group .

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors that regulate cellular functions . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the indole and fluorophenyl groups, which confer enhanced biological activity and stability. This combination makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKMYOLLKFQNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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